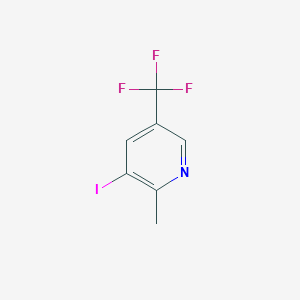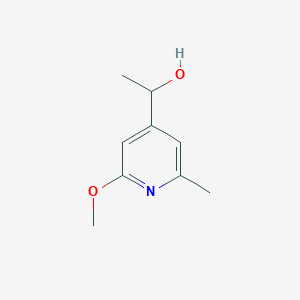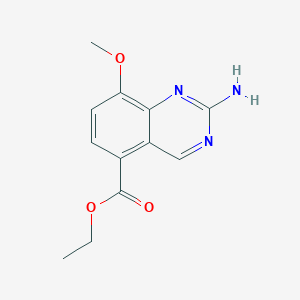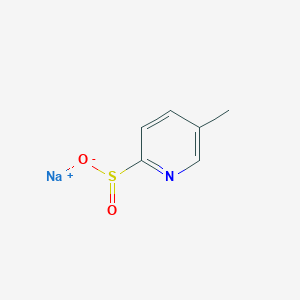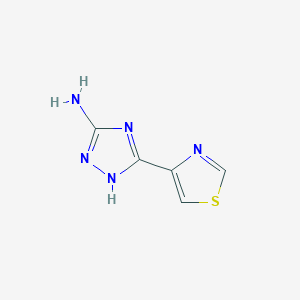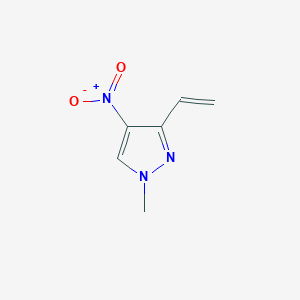![molecular formula C14H20BrN3 B13664483 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[55]undecane is a complex organic compound featuring a spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[55]undecane typically involves multiple steps, starting with the preparation of the spiro[55]undecane core This core can be synthesized through a series of reactions involving the formation of spirocyclic intermediates
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The final product is typically purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromopyridinyl group can engage in various binding interactions, while the spirocyclic structure provides a rigid framework that can influence the compound’s overall activity. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.
類似化合物との比較
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound shares the spiro[5.5]undecane core but differs in its functional groups and overall reactivity.
4-Bromopyridine-3-boronic acid: Another bromopyridine derivative, which is used in different chemical contexts.
Uniqueness
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its combination of a spirocyclic structure with a bromopyridinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H20BrN3 |
|---|---|
分子量 |
310.23 g/mol |
IUPAC名 |
3-(2-bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChIキー |
SUYCEYPVYYLHKL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CCN(CC2)C3=CC(=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)

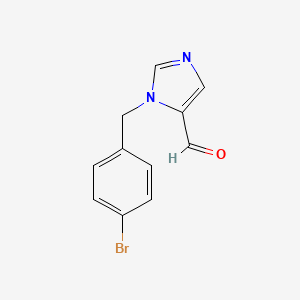
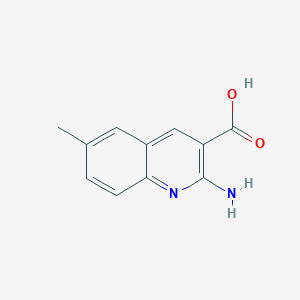
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
